

Saliphenylhalamide: A Deep Dive into its Structure, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: Saliphenylhalamide

Cat. No.: B1253270

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For Researchers, Scientists, and Drug Development Professionals

Saliphenylhalamide (SaliPhe) has emerged as a potent natural product-derived compound with significant interest in the fields of oncology and virology. This technical guide provides a comprehensive overview of its core chemical structure, physicochemical properties, and its mechanism of action as a vacuolar H⁺-ATPase (V-ATPase) inhibitor. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of **Saliphenylhalamide**'s therapeutic applications.

Chemical Structure and Properties

Saliphenylhalamide is a synthetic analog of Salicylhalamide A, originally isolated from the marine sponge *Haliclona* sp. Its chemical structure is characterized by a benzolactone macrocycle, a feature crucial for its biological activity.

Table 1: Chemical and Physical Properties of **Saliphenylhalamide**

Property	Value	Source
IUPAC Name	N-[(E)-3-[(4S,6R,7S,9E)-6,16-Dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]-3-phenylprop-2-ynamide	
Molecular Formula	C28H29NO5	
Molecular Weight	459.54 g/mol	
CAS Number	398478-65-4	
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Solubility	Not specified in available literature	
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months) at -20°C.	

Spectroscopic Data:

While specific datasets for ^1H NMR, ^{13}C NMR, and mass spectrometry are not readily available in the public domain, a dataset containing ^1H (600 MHz) and ^{13}C (150 MHz) NMR spectroscopic data in CD_3OD for a related compound has been reported. Access to detailed spectral data would require consulting specialized chemical databases or the primary literature reporting its synthesis.

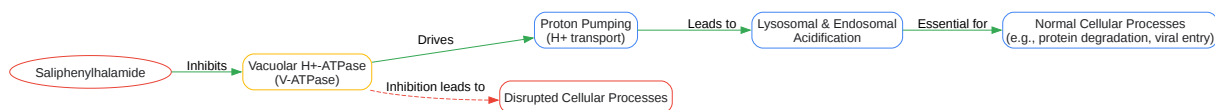
Biological Activity and Mechanism of Action

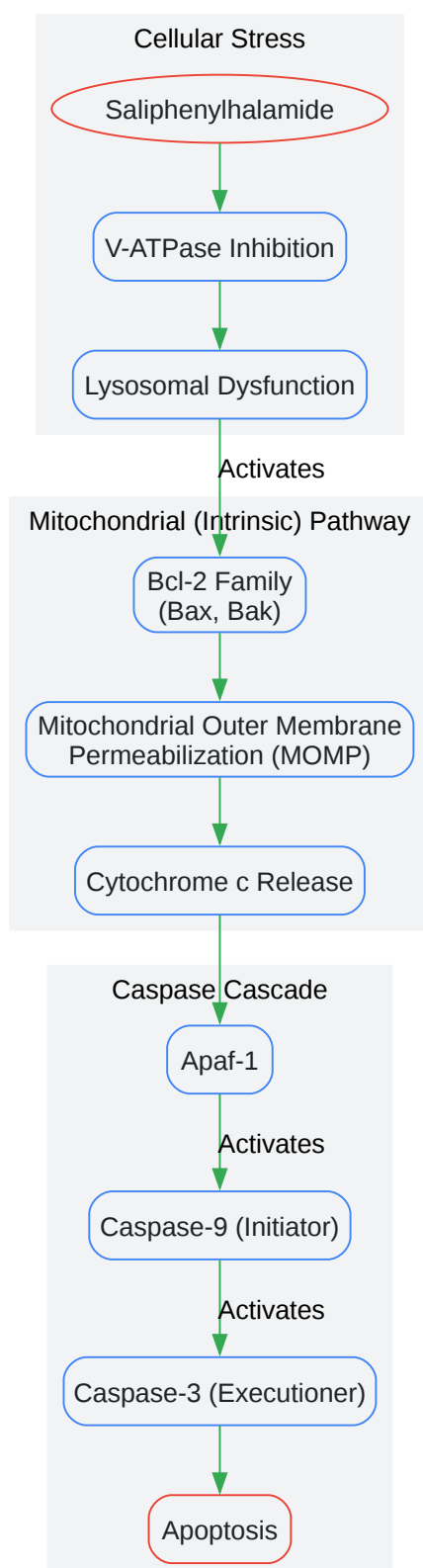
Saliphenylhalamide exhibits potent cytotoxic and antiviral activities, primarily through its function as a highly specific inhibitor of vacuolar H^+ -ATPase (V-ATPase).

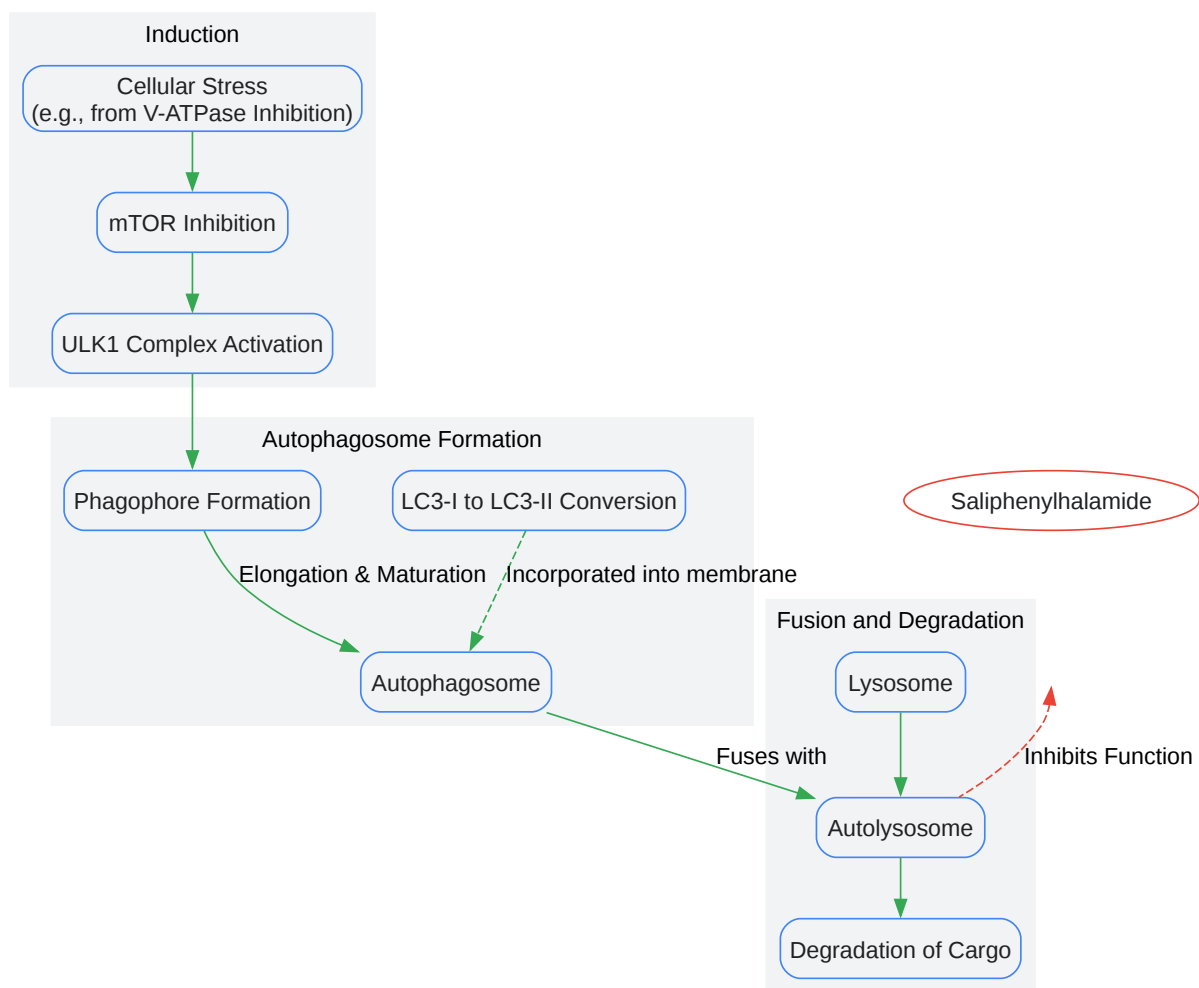
V-ATPase Inhibition

V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, such as lysosomes and endosomes. This acidification is critical for a variety of cellular processes, including protein degradation, receptor recycling, and viral entry.

Saliphenylhalamide targets the V-ATPase complex, disrupting its proton-pumping function and leading to an increase in the pH of these organelles. This disruption of lysosomal and endosomal acidification is the cornerstone of its biological effects.







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- To cite this document: BenchChem. [Saliphenylhalamide: A Deep Dive into its Structure, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253270#saliphenylhalamide-structure-and-chemical-properties>]

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